N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
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Overview
Description
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with a benzamide group and an isopropylphenyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to be moderately active as gpcr ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Mode of Action
Based on its structural similarity to other active compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Given its potential role as a modulator of various targets such as gpcrs, ion channels, kinases, nuclear receptors, proteases, and enzymes, it can be inferred that it may influence a wide range of biochemical pathways .
Pharmacokinetics
An in silico study of similar compounds revealed that, except for molecular weight, the majority of the substances fitted lipinski’s rule of five, indicating drug-like properties . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Given its potential activity as a modulator of various targets, it is likely that it could have a broad range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one structure.
Introduction of the Isopropylphenyl Group: The chromen-4-one intermediate can be subjected to Friedel-Crafts alkylation using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Group: The final step involves the reaction of the substituted chromen-4-one with benzoyl chloride in the presence of a base like pyridine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can be compared with other chromen-4-one derivatives and benzamide compounds:
Chromen-4-one Derivatives: Compounds like coumarin and flavone share the chromen-4-one core but differ in their substitution patterns and biological activities.
Benzamide Compounds: Similar compounds include N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide, which have different substituents on the benzamide group and exhibit distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other related compounds.
Properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-16(2)17-8-10-18(11-9-17)24-15-22(27)21-14-20(12-13-23(21)29-24)26-25(28)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZTRICHHPFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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